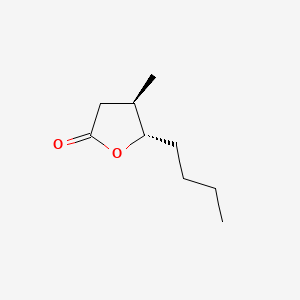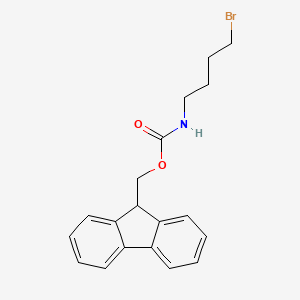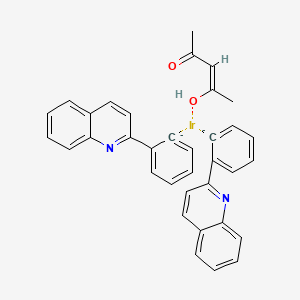
(Z)-4-hydroxypent-3-en-2-one;iridium;2-phenylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-4-ヒドロキシペント-3-エン-2-オン;イリジウム;2-フェニルキノリン: は、有機分子、遷移金属、および複素環式芳香族化合物を組み合わせた複雑な化合物です。
準備方法
合成経路と反応条件:
(Z)-4-ヒドロキシペント-3-エン-2-オンの合成: これは、アセトアルデヒドとアセトンのアルドール縮合に続いて、選択的還元によって達成できます。
イリジウムとの錯形成: イリジウム錯体は、不活性雰囲気下で適切な配位子存在下で、イリジウム三塩化物を2-フェニルキノリンと反応させることによって調製できます。
最終化合物の生成: 最終段階は、制御された温度と圧力条件下で、(Z)-4-ヒドロキシペント-3-エン-2-オンをイリジウム-2-フェニルキノリン錯体と配位させることを含みます。
工業生産方法: 工業生産は、高収率と高純度を保証するために、連続フロー合成技術を伴う場合があります。自動反応器の使用と反応パラメータの精密制御は、生産のスケールアップに不可欠です。
化学反応の分析
反応の種類:
酸化: この化合物は、特にヒドロキシル基で酸化反応を起こす可能性があり、ケトンまたはアルデヒドの生成につながります。
還元: 還元反応は、エノン部分の二重結合を単結合に変換して、飽和アルコールを形成できます。
置換: 2-フェニルキノリンのフェニル基は、求電子置換反応に関与して、さまざまな官能基を導入できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムは、典型的な還元剤です。
置換: ハロゲンやニトロ基などの求電子試薬は、適切な触媒と溶媒を使用して導入できます。
主な生成物:
酸化: 4-オキソペント-3-エン-2-オンの生成。
還元: 4-ヒドロキシペンタン-2-オンの生成。
置換: 置換フェニルキノリン誘導体の生成。
科学的研究の応用
化学:
触媒: イリジウム錯体は、水素化やC-H活性化反応など、さまざまな有機変換において触媒として機能できます。
材料科学: この化合物は、ユニークな電気的および光学的特性を持つ新しい材料の開発に使用できます。
生物学と医学:
創薬: この化合物の構造は、潜在的な治療効果を持つ新しい医薬品を開発するために修正できます。
生体プローブ: 分子レベルで生物学的プロセスや相互作用を研究するためのプローブとして使用できます。
工業:
化学製造: この化合物は、さまざまな産業用途のためのファインケミカルおよび中間体の合成に使用できます。
作用機序
この化合物は、イリジウム中心をさまざまな基質と配位させることによって効果を発揮し、触媒変換を促進します。分子標的は、反応性官能基を持つ有機分子であり、関与する経路には、酸化付加、還元脱離、および転位挿入機構が含まれます。
類似の化合物との比較
類似の化合物:
(E)-4-ヒドロキシペント-3-エン-2-オン;イリジウム;2-フェニルキノリン: 類似の構造ですが、立体化学が異なります。
(Z)-4-ヒドロキシペント-3-エン-2-オン;ルテニウム;2-フェニルキノリン: 類似の構造ですが、金属中心が異なります。
独自性:
イリジウム中心: イリジウムの使用は、他の金属では見られないユニークな触媒特性を提供します。
立体化学: エノン部分の(Z)-配置は、(E)-配置と比較して、異なる反応性と選択性をもたらす可能性があります。
類似化合物との比較
(E)-4-hydroxypent-3-en-2-one;iridium;2-phenylquinoline: Similar structure but with different stereochemistry.
(Z)-4-hydroxypent-3-en-2-one;ruthenium;2-phenylquinoline: Similar structure but with a different metal center.
Uniqueness:
Iridium Center: The use of iridium provides unique catalytic properties that are not observed with other metals.
Stereochemistry: The (Z)-configuration of the enone moiety can lead to different reactivity and selectivity compared to the (E)-configuration.
特性
分子式 |
C35H28IrN2O2-2 |
|---|---|
分子量 |
700.8 g/mol |
IUPAC名 |
(Z)-4-hydroxypent-3-en-2-one;iridium;2-phenylquinoline |
InChI |
InChI=1S/2C15H10N.C5H8O2.Ir/c2*1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15;1-4(6)3-5(2)7;/h2*1-6,8-11H;3,6H,1-2H3;/q2*-1;;/b;;4-3-; |
InChIキー |
MUXRGFSBMYEYSN-DVACKJPTSA-N |
異性体SMILES |
C/C(=C/C(=O)C)/O.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.[Ir] |
正規SMILES |
CC(=CC(=O)C)O.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.[Ir] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


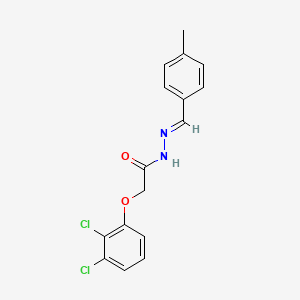
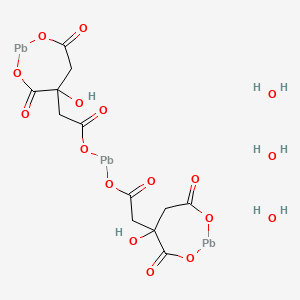
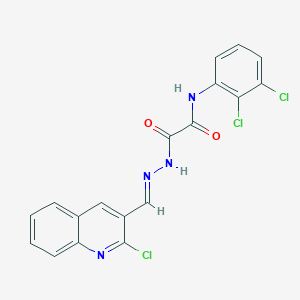
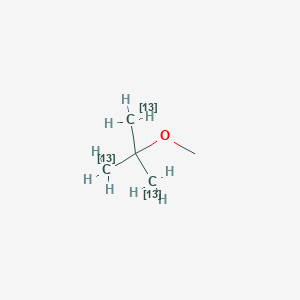
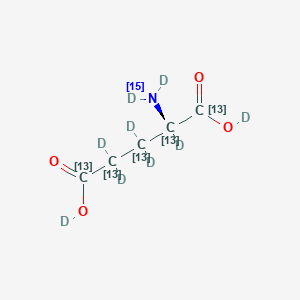

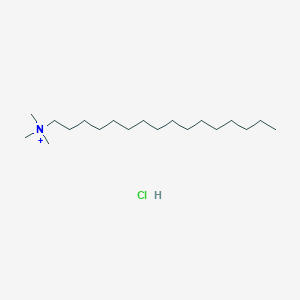
![N-Ethyl-N-isopropylpropan-2-aminium 3-(3-Chloro-2,5,6-trifluoropyridin-4-yl)-4-oxo-1,5-dioxaspiro[5.5]-undec-2-en-2-olate](/img/structure/B12055820.png)
![(1S,2S,4S,5S,7R,8R,9S,11S)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B12055828.png)
![3-Propyl-3-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B12055829.png)


